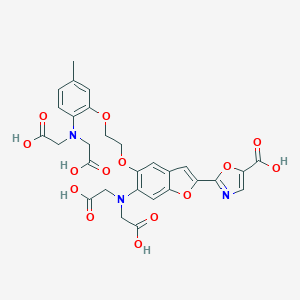













|
REACTION_CXSMILES
|
C[C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11])=[C:4]([O:17][CH2:18][CH2:19][O:20][C:21]2[CH:26]=[C:25]3C=C(C4OC(C(O)=O)=CN=4)O[C:24]3=[CH:23][C:22]=2[N:38]([CH2:43][C:44]([OH:46])=[O:45])[CH2:39][C:40]([OH:42])=[O:41])[CH:3]=1.[H][H]>C(O)(=O)C.[Pd]>[CH:7]1[CH:2]=[CH:3][C:4]([O:17][CH2:18][CH2:19][O:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[N:38]([CH2:43][C:44]([OH:46])=[O:45])[CH2:39][C:40]([OH:42])=[O:41])=[C:5]([N:8]([CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11])[CH:6]=1
|


|
Name
|
Ca2+
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O
|
|
Name
|
BAPTA tetramethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Compound XXV
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
4-benzyloxy-5'-methyl BAPTA tetramethyl ester
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction is filtered through a pad of Celite
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
|
Type
|
CUSTOM
|
|
Details
|
the yellow filtrate is evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a light brown oil
|
|
Type
|
CUSTOM
|
|
Details
|
This is triturated with 50 mL methanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=CC(=C(C1)N(CC(=O)O)CC(=O)O)OCCOC=2C=CC=CC2N(CC(=O)O)CC(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |